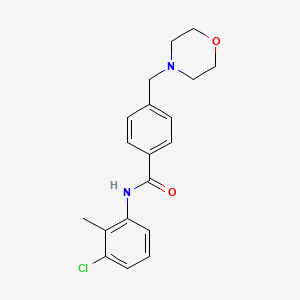
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea, also known as CBM-4, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CBM-4 is a urea derivative that has been synthesized through various methods, and its unique chemical structure has been found to exhibit promising properties that make it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea has been found to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphodiesterases. It has also been found to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. These mechanisms of action have been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been found to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments, including its high purity and stability. However, it also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea, including its use as a drug candidate for the treatment of various diseases, its application in the development of new diagnostic tools, and its use as a tool for studying enzyme and receptor function. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its synthesis and formulation for use in various applications.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea can be synthesized through a variety of methods, including the reaction of 4-chlorobenzylamine with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylurea in the presence of a base such as sodium hydroxide. These methods have been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been found to exhibit promising properties that make it an attractive candidate for research in these fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-8-6-13(7-9-14)18-15(19)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPGKZAOQGTVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5835232.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)
![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)

![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)
